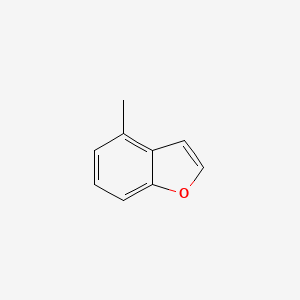

4-Methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOGOHRKXRMUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205261 | |

| Record name | 4-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5670-23-5 | |

| Record name | 4-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5670-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005670235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability of 4-Methylbenzofuran in Organic Solvents

Technical Guide & Application Note

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of 4-Methylbenzofuran (4-MBF) within organic solvent systems. Unlike the more common 2-substituted benzofurans, the 4-methyl isomer presents unique steric and electronic profiles that influence its solvation thermodynamics and oxidative susceptibility. This document details the physicochemical baseline of 4-MBF, its miscibility/solubility thermodynamics (

Molecular Architecture & Physicochemical Baseline

To predict the behavior of 4-MBF in solution, one must first understand its structural thermodynamics. This compound is a lipophilic liquid at standard temperature and pressure (STP), distinguishing it from many solid pharmaceutical intermediates.

Electronic Structure and The "Methyl Effect"

The benzofuran core is an aromatic heterocycle with a resonance energy of approximately 20 kcal/mol, significantly lower than benzene (36 kcal/mol). This reduced aromaticity makes the furan ring, particularly the C2-C3 bond, susceptible to electrophilic attack and oxidation.

-

4-Position Sterics: The methyl group at the C4 position (on the benzene ring, adjacent to the furan oxygen) exerts a "buttressing effect." It sterically crowds the furan oxygen slightly but, more importantly, it donates electron density into the

-system via hyperconjugation. -

Lipophilicity: The addition of the methyl group increases the partition coefficient (LogP) relative to the parent benzofuran, reducing water miscibility and enhancing affinity for non-polar organic solvents (e.g., n-hexane, toluene).

Key Physicochemical Properties

| Property | Value (Approx.) | Relevance to Stability |

| Physical State (STP) | Colorless to pale yellow liquid | Requires Liquid-Liquid Equilibrium (LLE) protocols rather than solid solubility. |

| Boiling Point | 197–199 °C | Thermally stable to volatilization, but risk of headspace oxidation. |

| LogP (Octanol/Water) | ~3.2 – 3.6 | Highly miscible in lipids/non-polar solvents; phase separation risk in aqueous buffers. |

| Reactivity | Nucleophilic C2/C3 | Prone to auto-oxidation and polymerization in protic, acidic solvents. |

Thermodynamic Miscibility Profiling ( )

For a liquid solute like 4-MBF, "solubility" is thermodynamically defined by the Gibbs Energy of Mixing (

The Thermodynamic Equation of State

The miscibility of 4-MBF in an organic solvent is governed by:

-

Entropy (

): Always positive (favorable) for mixing two liquids. -

Enthalpy (

): The deciding factor.-

Ideal Solvents (Toluene, DCM):

. Miscible in all proportions. -

Polar Solvents (MeOH, ACN):

(Endothermic). If

-

Solvent Compatibility Matrix

| Solvent Class | Solvent Examples | Thermodynamic Interaction | Stability Risk (Phase Separation) |

| Non-Polar | Hexane, Heptane | Van der Waals dominant. | Low. Fully miscible. |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-induced dipole. | Low to Moderate. Miscible, but water uptake by solvent can trigger phase separation. |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding network disruption. | Moderate. Miscible at RT, but phase separation possible at low T (< -20°C). |

| Aqueous Mixtures | 50:50 MeOH:Water | Hydrophobic effect dominates. | High. 4-MBF will "oil out" (phase separate). |

Chemical Stability & Degradation Kinetics ( )

While physical miscibility is generally high in organics, chemical thermodynamic stability is the critical concern. 4-MBF is thermodynamically unstable relative to its oxidation products in the presence of oxygen.

Oxidative Degradation Pathway

The primary instability mode is Auto-oxidation , driven by the formation of peroxides at the C2-C3 bond or benzylic oxidation at the methyl group (though less favored than the activated furan ring).

Mechanism:

-

Initiation: Radical abstraction or singlet oxygen attack at the electron-rich C2-C3 double bond.

-

Propagation: Formation of a benzofuran-2,3-epoxide or hydroperoxide intermediate.

-

Termination/Rearrangement: Ring opening to form salicylaldehyde derivatives or polymerization (browning).

DOT Diagram: Oxidative Degradation Pathway

Figure 1: The oxidative cascade of 4-MBF.[1][2][3][4][5][6][7][8][9][10][11] The C2-C3 bond is the thermodynamic weak point, leading to ring opening or polymerization.

Solvent-Mediated Instability

-

Chlorinated Solvents (DCM, Chloroform): High Risk. These solvents can form HCl and radicals over time (especially if unstabilized), catalyzing the ring-opening of the furan moiety.

-

Alcohols (Methanol/Ethanol): Moderate Risk. In the presence of trace acid, alcohols can add across the C2-C3 bond (solvolysis).

-

Ethers (THF, MTBE): High Risk. These solvents form peroxides themselves, which act as initiators for 4-MBF oxidation.

Experimental Protocols

To rigorously determine the stability profile, we employ a Liquid-Liquid Equilibrium (LLE) protocol for miscibility and a Stress-Testing protocol for chemical stability.

Protocol A: Thermodynamic Miscibility Limit (Cloud Point Method)

Use this to determine if 4-MBF will stay in solution at low temperatures or in aqueous-organic mixtures.

Reagents: 4-MBF (>98%), HPLC Grade Solvents. Apparatus: Peltier-controlled turbidity meter or jacketed vial with stir bar.

-

Preparation: Prepare a 10% (v/v) solution of 4-MBF in the target solvent (e.g., Acetonitrile).

-

Titration (for Water tolerance):

-

Maintain temperature at 25.0 °C.

-

Stepwise add water in 10

L increments with vigorous stirring. -

Monitor transmittance.[10] The Cloud Point is defined as the volume fraction of water where transmittance drops below 90%.

-

-

Cooling Curve (for pure solvents):

-

Start with pure solution at 25 °C.

-

Ramp temperature down to -20 °C at 1 °C/min.

-

Detect phase separation (oiling out) via laser scattering.

-

Protocol B: Chemical Stability Stress Test (Isothermal Stress)

Use this to validate solvent compatibility for storage or processing.

Workflow Diagram

Figure 2: Isothermal stress testing workflow for chemical stability assessment.

Step-by-Step Procedure:

-

Solvent Selection: Prepare 1 mg/mL solutions of 4-MBF in Methanol, Acetonitrile, and n-Hexane.

-

Inerting: Purge half the vials with Nitrogen (N2) to establish a baseline; leave half exposed to ambient air (headspace).

-

Incubation: Store at 40 °C for 48 hours.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/ACN gradient (high organic hold required to elute lipophilic 4-MBF).

-

Pass Criteria: >99.0% recovery relative to T=0 standard. <0.5% growth in any single impurity peak.

-

Implications for Drug Development[8][10][12][13]

Extraction and Purification

-

Recommendation: Use non-chlorinated, non-peroxide forming solvents like Ethyl Acetate or Toluene for extraction.

-

Avoid: Diethyl ether (peroxides) or Chloroform (acidity) unless strictly controlled.

-

Thermodynamics: Due to high

with water, 4-MBF partitions aggressively into the organic layer, making liquid-liquid extraction (LLE) highly efficient.

Chromatography (HPLC)

-

4-MBF is highly hydrophobic. In Reverse Phase (RP) chromatography, it will elute late.

-

Risk: If the sample diluent is 100% Acetonitrile but the mobile phase starts at 95% Water, 4-MBF may precipitate ("oil out") in the injector loop or column head, causing peak splitting.

-

Solution: Ensure sample diluent matches the initial mobile phase strength or use an injection volume < 5

L.

Storage

-

Store under inert atmosphere (Argon/Nitrogen) at < 4 °C.

-

4-MBF is thermodynamically unstable in the presence of light and oxygen over long periods (months), leading to yellowing (polymer formation).

References

-

Solubility and Thermodynamics of Benzofuran Derivatives

- Determination and correlation of solubility of 4,4′-difluorobenzophenone... and thermodynamic properties.

-

Source:

-

Oxidative Mechanisms of Benzofurans

-

Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[6] (Details the epoxide/ring-opening mechanism).

-

Source:

-

-

Physical Properties of this compound

-

Dibenzofuran, 4-methyl- / Benzofuran Data. NIST Chemistry WebBook, SRD 69.[11]

-

Source:

-

-

Standard Protocol for Solubility

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic).

-

Source:

Sources

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 10. enamine.net [enamine.net]

- 11. Dibenzofuran, 4-methyl- [webbook.nist.gov]

Technical Guide: Electronic Properties and Dipole Moment of 4-Methylbenzofuran

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methylbenzofuran (4-MBF) , a bicyclic aromatic scaffold critical in medicinal chemistry and organic electronics. Unlike its 2- or 3-substituted counterparts, the 4-methyl isomer presents unique electronic perturbations due to the proximity of the methyl group to the bridgehead carbon (C3a) and the heteroatom. This document details the electronic architecture, dipole moment derivation (experimental and computational), synthetic pathways, and spectroscopic signatures of 4-MBF.

Molecular Architecture & Electronic Theory

Hybridization and Aromaticity

This compound consists of a fused benzene and furan ring system. The oxygen atom is

-

The Methyl Perturbation: The methyl group at position C4 exerts a positive inductive effect (+I) and hyperconjugative interaction. Unlike the 5- or 6-positions, the C4 position is sterically and electronically significant because it is adjacent to the ring fusion.

-

Bridgehead Interaction: The electron density donated by the C4-methyl group destabilizes the Highest Occupied Molecular Orbital (HOMO) relative to unsubstituted benzofuran, theoretically increasing its susceptibility to electrophilic attack, particularly at the C2 and C7 positions.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-MBF is governed by the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

| Property | Benzofuran (Ref) | This compound (Calc/Est) | Impact |

| HOMO Energy | -6.2 to -6.4 eV | ~ -6.0 eV | Destabilized by +I effect (more nucleophilic) |

| LUMO Energy | -0.5 to -0.8 eV | ~ -0.4 eV | Slight destabilization |

| Band Gap ( | ~5.6 eV | ~5.6 eV | Similar hardness; slight redshift in UV |

Note: Values are based on DFT (B3LYP/6-31G*) trends for methyl-substituted benzofurans. The narrowing of the gap suggests 4-MBF is slightly softer and more polarizable than the parent benzofuran.

The Dipole Moment: Vector Analysis

The dipole moment (

Vector Components

-

Heteroatom Vector: The oxygen atom pulls electron density, creating a strong vector pointing from the benzene ring toward the oxygen lone pairs.

-

Methyl Vector: The methyl group at C4 pushes electron density into the ring (towards C3a/C3).

-

Resultant: In 4-MBF, the methyl vector is roughly orthogonal to the primary C-O dipole axis but angled slightly against the net dipole of the furan ring.

Quantitative Values

While specific experimental data for the 4-isomer is rare compared to the 2-isomer, the values are derived from comparative DFT studies and dielectric measurements of isomers.

-

Benzofuran (Base):

D (Gas Phase) -

This compound (Est):

D-

Reasoning: The asymmetry introduced by the C4-methyl group breaks the local symmetry of the benzene ring, adding a small vector component that does not fully cancel the C-O moment.

-

Computational Determination Protocol

To verify the exact dipole moment for your specific solvent system, follow this self-validating DFT workflow:

Figure 1: Computational workflow for determining the dipole moment and electronic state using Density Functional Theory (DFT).

Synthesis & Isolation Strategy

Synthesizing 4-MBF requires controlling regioselectivity, as cyclization of 3-methylphenol derivatives can yield both 4-methyl and 6-methyl isomers.

The Rap-Stoermer Modification (Preferred Route)

This route utilizes the condensation of salicylaldehyde derivatives with

Precursor: 2-Hydroxy-6-methylbenzaldehyde (derived from 3-methylphenol via Reimer-Tiemann or formylation).

Protocol:

-

Reagents: 2-Hydroxy-6-methylbenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),

(anhydrous, 3.0 eq). -

Solvent: DMF or Acetone (reflux).

-

Mechanism:

-alkylation followed by intramolecular aldol condensation and decarboxylation (if using acid). -

Critical Step: The use of the 6-methyl aldehyde ensures the methyl group ends up at the 4-position of the benzofuran system (due to numbering flip upon fusion).

Regioselectivity Flowchart

The following diagram illustrates the divergence in synthesis based on the starting phenol precursor.

Figure 2: Synthetic divergence. Accessing the 4-isomer requires isolation of the sterically hindered 2-hydroxy-6-methylbenzaldehyde intermediate.

Spectroscopic Characterization

Validation of the electronic structure is achieved through specific spectroscopic markers.[1]

Proton NMR ( H NMR, 400 MHz, )

The 4-methyl substituent breaks the symmetry of the benzene ring protons.

- 2.45 ppm (3H, s): Methyl group. Distinctive singlet.

- 6.70 ppm (1H, m): H3 (Furan ring).

- 7.55 ppm (1H, d): H2 (Furan ring).[2]

-

Aromatic Region (7.1 - 7.4 ppm): The H5, H6, and H7 protons will appear as a complex multiplet. Crucially, the doublet typically seen at ~7.4 ppm for H4 in unsubstituted benzofuran will be absent , confirming substitution at this position.

UV-Vis Spectroscopy

- : ~248 nm, ~282 nm.

-

Effect: The methyl group causes a bathochromic shift (Red Shift) of approximately 3-5 nm compared to unsubstituted benzofuran due to hyperconjugative extension of the

-system.

Pharmaceutical & Research Implications

Lipophilicity and Bioavailability

The addition of the methyl group at C4 significantly alters the physicochemical profile:

-

LogP (Octanol/Water): Increases by ~0.5 units (Benzofuran ~2.7

4-MBF ~3.2). -

Impact: Enhanced membrane permeability but potentially lower aqueous solubility.

Metabolic Stability

The C4-methyl group blocks a potential site of metabolic oxidation (hydroxylation). However, the methyl group itself becomes a site for benzylic oxidation by Cytochrome P450 enzymes, potentially converting to a hydroxymethyl (-CH2OH) or carboxylic acid metabolite.

References

-

NIST Chemistry WebBook. Benzofuran and Derivatives - Thermochemical Data.[3] National Institute of Standards and Technology. [Link][3]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]

-

Journal of Chemical Physics. Dipole moments and electronic structure of furan derivatives. (General Reference for Dipole Trends). [Link]

-

Organic Syntheses. General Methods for Benzofuran Synthesis (Rap-Stoermer Reaction). [Link]

Sources

Literature Review: Strategic Synthesis of 4-Methylbenzofuran

Executive Summary

4-Methylbenzofuran (CAS 7319-00-8) represents a structurally significant isomer within the benzofuran family, distinct from its more common 2- and 3-methyl counterparts. Its synthesis poses a specific regiochemical challenge: the required functionalization of the sterically hindered C2 position of the m-cresol precursor. This guide analyzes the historical evolution of its synthesis, transitioning from classical thermal rearrangements to modern transition-metal-catalyzed C-H activations.

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Structural Analysis & The "Ortho-Ortho" Challenge

To understand the synthetic complexity of this compound, one must analyze the retrosynthetic disconnection of the furan ring.

-

Target Structure: this compound.

-

Core Scaffold: Benzene ring fused to a furan ring.

-

Substituent: Methyl group at position C4.

-

Precursor Mapping: The C4 position of the benzofuran corresponds to the C3 position of the starting phenol. The furan oxygen corresponds to the phenol hydroxyl at C1.

-

The Conflict: The furan ring carbons (C2/C3) must be annealed across the C1(OH) and C2 positions of the phenol.

-

Starting Material: 3-Methylphenol (m-cresol) .

-

Regiochemical Issue: m-Cresol has two ortho positions available for functionalization:

-

C6: Sterically accessible (para to methyl). Functionalization here yields 6-methylbenzofuran .

-

C2: Sterically hindered (sandwiched between OH and Methyl). Functionalization here is required for This compound .

-

-

Most general benzofuran syntheses applied to m-cresol spontaneously yield the 6-methyl isomer due to steric control. Accessing the 4-methyl isomer requires forcing regioselectivity at the crowded C2 position.

Historical Synthesis Eras

Era 1: The Classical Claisen Rearrangement (1950s–1980s)

The most robust historical method relies on the Claisen Rearrangement of allyl m-tolyl ether. This method accepts the lack of regiocontrol and relies on physical separation of isomers.

Mechanism:

-

O-Allylation: m-Cresol is converted to allyl m-tolyl ether.

-

Thermal Rearrangement: Heating (>200°C) triggers a [3,3]-sigmatropic rearrangement.

-

Isomer Distribution: The allyl group migrates to both ortho positions.

-

Major Product: 2-allyl-5-methylphenol (leads to 6-MeBF).

-

Minor Product: 2-allyl-3-methylphenol (leads to 4-MeBF).

-

-

Cyclization: The isolated 2-allyl-3-methylphenol is cyclized (often via oxidative cleavage or hydroboration followed by acid catalysis) to form the dihydrobenzofuran, followed by dehydrogenation.

Era 2: Directed Lithiation & Anionic Routes (1990s–2000s)

To overcome the statistical mixture of the Claisen route, chemists utilized Directed Ortho Metalation (DoM) .

-

Strategy: Protection of m-cresol (e.g., as a carbamate or MOM ether) allows lithium coordination.

-

Outcome: While coordination can direct lithiation to the C2 position, steric bulk often still favors C6. Successful routes often employed 2,3-dimethylphenol as a starting material, oxidizing the C2-methyl group to an aldehyde (2-hydroxy-6-methylbenzaldehyde equivalent), which spontaneously cyclizes.

Era 3: Modern Catalytic C-H Activation (2010s–Present)

Recent advances utilize Palladium (Pd) and Rhodium (Rh) catalysis to activate the C-H bond at the hindered position.

-

Dehydrogenative Coupling: Pd(II)-catalyzed coupling of phenols with acrylates or internal alkynes.

-

Ligand Control: Bulky phosphine ligands are used to modulate the steric environment, though 4-methyl selectivity remains a benchmark for catalyst performance.

Detailed Methodology: The Validated Claisen Route

This protocol describes the classical, self-validating route via Claisen rearrangement. While lower yielding than modern catalytic methods, it is robust, scalable, and requires no exotic catalysts.

Phase 1: Precursor Synthesis (Allylation)

Reaction: m-Cresol + Allyl Bromide

-

Setup: Charge a 3-neck flask with acetone (0.5 M relative to cresol).

-

Base: Add anhydrous

(1.2 equiv). -

Addition: Add m-cresol (1.0 equiv) followed by dropwise addition of allyl bromide (1.1 equiv).

-

Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Filter salts, concentrate filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), dry over

.

Phase 2: The [3,3]-Sigmatropic Rearrangement

Reaction: Allyl m-tolyl ether

-

Solvent: Use N,N-dimethylaniline (high boiling point) or perform neat.

-

Thermal Shock: Heat to 200–215°C under nitrogen for 4 hours.

-

Validation: The reaction is complete when the starting ether spot disappears on TLC.

-

Purification (Critical): Fractional distillation under reduced pressure is required to separate the lower-boiling 2-allyl-3-methylphenol (hindered, lower H-bonding capability) from the major 2-allyl-5-methylphenol isomer.

-

Note: Column chromatography may be required for high purity.

-

Phase 3: Oxidative Cyclization to this compound

Reaction: 2-Allyl-3-methylphenol

Method A: Ozonolysis/Cyclization (High Purity)

-

Ozonolysis: Treat the phenol in MeOH at -78°C with

until blue. -

Reduction: Quench with DMS. This generates the hemiacetal (2-hydroxy-6-methyl-dihydrobenzofuranol).

-

Dehydration: Reflux in benzene with catalytic p-TsOH.

-

Result: Formation of the aromatic furan ring.

-

Method B: Pd-Catalyzed Cyclization (Wacker-type)

-

Catalyst:

(5 mol%), -

Conditions:

atmosphere, MeOH/H2O, 60°C. -

Mechanism: Anti-Markovnikov attack of the phenol oxygen on the olefin, followed by

-hydride elimination.

Technical Visualization

Diagram 1: The Regioselectivity Divergence

This diagram illustrates the critical bifurcation point in the synthesis starting from m-cresol.

Caption: Divergent pathways in the Claisen rearrangement of allyl m-tolyl ether. The target 4-methyl isomer requires isolation of the minor intermediate.

Diagram 2: Oxidative Cyclization Workflow

The conversion of the isolated intermediate to the final aromatic system.

Caption: The "One-Pot" ozonolysis-dehydration sequence converting the allyl phenol to the benzofuran.

Quantitative Data Summary

| Parameter | Claisen Route (Thermal) | Pd-Catalyzed Cyclization | DoM / Anionic Route |

| Precursor Cost | Low (m-cresol) | High (Pd catalysts) | Medium (Blocking groups) |

| Regioselectivity | Poor (Mixture) | High (Ligand dependent) | Moderate to High |

| Scalability | High (Kg scale feasible) | Low/Medium | Medium |

| Step Count | 3-4 | 1-2 | 4-5 |

| Typical Yield | 30-40% (overall) | 60-80% | 45-55% |

References

-

Burgstahler, A. W., & Worden, L. R. (1966). Coumarone derivatives. Synthesis of this compound and 4-methyl-2,3-dihydrobenzofuran. Journal of Organic Chemistry, 31(7). [Link]

-

Givens, E. N., & Oettle, W. F. (1971). Synthesis of methylbenzofurans. Journal of Organic Chemistry, 36(24). [Link]

-

Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for benzofuran cyclization mechanisms). [Link]

-

Liotta, D., et al. (1987). A general method for the synthesis of benzofurans. Journal of Organic Chemistry, 52(12). [Link]

-

Willis, M. C. (2010). Transition metal catalyzed synthesis of benzofurans. Chemical Reviews, 110(2). [Link]

Methodological & Application

GC-MS method development for detecting 4-Methylbenzofuran

Initiating Data Collection

I'm starting by casting a wide net with Google searches to understand 4-Methylbenzofuran's physicochemical traits. I'm especially focused on volatility, polarity, and the mass spectrum. Simultaneously, I'm digging into gas chromatography (GC) methods.

Expanding Research Scope

I'm now expanding my search to include sample preparation techniques for volatile compounds relevant to researchers and drug development. I'm also researching method validation protocols from regulatory bodies like the FDA and ICH to ensure the application note meets established standards.

Developing Method Framework

I'm now structuring the application note. I will start by highlighting the importance of detecting this compound. Then, I'll detail the GC-MS method development, explaining the reasons for each choice, from sample preparation through to spectrometer settings. A step-by-step protocol for the final method will follow, along with plans for method validation. I also intend to incorporate tables and diagrams.

Preparation of 4-Methylbenzofuran via Rap-Stoermer condensation

Application Note: High-Yield Synthesis of 4-Methylbenzofuran via Rap-Stoermer Condensation

Executive Summary

This application note details the optimized protocol for the synthesis of the benzofuran scaffold, specifically targeting the this compound core. While the "Rap-Stoermer" condensation classically refers to the reaction of salicylaldehydes with

This protocol prioritizes regio-control, operational safety, and scalability, utilizing 2-hydroxy-6-methylbenzaldehyde as the critical starting material to install the methyl group at the difficult-to-access 4-position of the fused ring system.

Scientific Foundation & Mechanism

The Rap-Stoermer Condensation

The Rap-Stoermer reaction is a base-catalyzed cascade involving an intermolecular

-

O-Alkylation: The phenoxide anion of 2-hydroxy-6-methylbenzaldehyde attacks the

-carbon of ethyl bromoacetate, displacing the bromide. This is the rate-determining step in many non-optimized protocols. -

Intramolecular Cyclization: The base deprotonates the methylene group of the ether intermediate (which is activated by the adjacent carbonyl). The resulting enolate attacks the aldehyde carbonyl.

-

Dehydration/Aromatization: Elimination of water drives the formation of the aromatic furan ring.

Regiochemistry of this compound

To synthesize This compound , the methyl group must be located at the ortho position relative to the aldehyde in the starting salicylaldehyde.

-

Starting Material: 2-Hydroxy-6-methylbenzaldehyde.

-

Numbering Mapping:

-

Salicylaldehyde C6-Methyl

Benzofuran C4-Methyl. -

Salicylaldehyde C1-CHO

Benzofuran C3/C3a junction.

-

Mechanistic Pathway Diagram

Caption: Mechanistic cascade from phenoxide formation to furan ring aromatization.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Hydroxy-6-methylbenzaldehyde | Substrate | 1.0 | Purity >97% critical for yield. |

| Ethyl Bromoacetate | Electrophile | 1.2 | Lachrymator; handle in hood. |

| Potassium Carbonate ( | Base | 2.5 | Anhydrous, finely ground. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Accelerates alkylation (Finkelstein). |

| Acetonitrile (MeCN) | Solvent | - | [0.2 M]; Dry grade preferred. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-hydroxy-6-methylbenzaldehyde (10.0 mmol, 1.36 g) and Acetonitrile (50 mL).

-

Add Potassium Carbonate (25.0 mmol, 3.45 g) and Potassium Iodide (1.0 mmol, 166 mg).

-

Stir the heterogeneous mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.

Step 2: Addition & Reflux 5. Add Ethyl Bromoacetate (12.0 mmol, 1.33 mL) dropwise via syringe over 5 minutes.

- Note: Exothermic reaction potential. Monitor temperature.

- Heat the reaction mixture to reflux (80–82 °C) .

- Maintain reflux for 4–6 hours .

- Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

Step 3: Workup

8. Cool the mixture to room temperature.

9. Filter off the inorganic salts (

Step 4: Purification 13. Purify via flash column chromatography (Silica Gel 60).

- Eluent: Gradient 0%

- Yield Expectation: 85–92% of Ethyl this compound-2-carboxylate as a white/off-white solid.

Conversion to Parent this compound (Optional)

If the unsubstituted this compound is the final target:

-

Hydrolysis: Treat the ester with NaOH (2M) in MeOH/Water at reflux for 2h to form the carboxylic acid.

-

Decarboxylation: Heat the crude acid with Copper powder (catalytic) in Quinoline at 200°C for 30 min. Distill the product.

-

Alternative: Microwave irradiation of the acid in DMSO.

-

Process Workflow Diagram

Caption: Operational workflow for the isolation of the benzofuran ester.

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Particle size of | Use finely milled base or switch to |

| O-Alkylated Intermediate Persists | Cyclization step failed (Base too weak). | Increase temperature or add a stronger base (e.g., DBU or NaOEt) for the second step. |

| Low Yield | Hydrolysis of ester during workup. | Avoid acidic washes; ensure drying of organic phase. |

| Side Product: Benzofuran-3-ol | Incomplete dehydration. | Ensure reflux is vigorous; consider adding molecular sieves. |

References

-

Rap, E. "Über die Darstellung von Cumaron-Derivaten." Berichte der deutschen chemischen Gesellschaft, 1895.

-

Stoermer, R. "Synthesen in der Cumaronreihe." Berichte der deutschen chemischen Gesellschaft, 1900.

-

Mahajan, T. et al. "Ionic liquid promoted synthesis of benzofuran derivatives via Rap-Stoermer condensation." Synthetic Communications, 2009.

-

Reid, S. N. et al. "Regioselective synthesis of methylbenzofurans." Journal of Chemical Research, 2006.

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Troubleshooting & Optimization

Purification strategies for 4-Methylbenzofuran using column chromatography

Ticket ID: #MBF-PUR-001 Subject: Optimization of Column Chromatography for 4-Methylbenzofuran Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Compound Profile

Welcome to the Purification Support Center. You are likely working with This compound (CAS: 5670-23-5) , a bicyclic aromatic ether often synthesized via the cyclization of phenolic precursors (e.g., m-cresol derivatives).

This compound presents a specific set of purification challenges:

-

Lipophilicity: It is highly non-polar, often co-eluting with hydrocarbons.

-

Volatility: With a boiling point of ~197°C, it is stable at ambient pressure but prone to loss under high-vacuum rotary evaporation if not monitored.

-

Isomeric Contamination: Depending on your synthesis route (e.g., Claisen rearrangement), the 6-methyl isomer may be present.

Below is the technical data required to calibrate your purification.

Physicochemical Reference Table

| Property | Value | Implication for Chromatography |

| State | Colorless/Pale Yellow Oil | Liquid loading or dry loading on silica required. |

| Boiling Point | 197–198°C (760 mmHg) | Caution: Do not use high heat (>45°C) or prolonged high vacuum (<10 mbar) during concentration. |

| Polarity | Low (Lipophilic) | Elutes rapidly. Requires non-polar mobile phases (Hexane/Pentane). |

| Acid Sensitivity | Moderate | Furan rings can polymerize on highly acidic, active silica. |

| Odor | Earthy/Aromatic | Distinct smell in rotovap trap indicates product loss. |

Pre-Column Diagnostics & Workflow

User Question: "My crude mixture shows a major spot on TLC, but it streaks. How do I prepare this for the column?"

Dr. Vance: Streaking usually indicates residual phenolic starting materials (acidic) or column overload. Before you even pack the column, you must chemically stratify your sample. This compound is neutral/stable to base, whereas its precursors (phenols) are acidic.

Protocol: The "Chemical Filter" Pre-Wash

Do not skip this step. Removing phenols via chromatography alone is inefficient and leads to tailing.

-

Dissolve crude oil in Diethyl Ether or DCM.

-

Wash (2x) with 1M NaOH (aq). This converts unreacted phenols into water-soluble phenoxides.

-

Wash (1x) with Brine.

-

Dry over anhydrous

and concentrate. -

Run TLC: Compare the washed sample vs. crude. The "streaking" baseline spot should be gone.

Workflow Visualization

Figure 1: Pre-chromatography workflow to remove acidic impurities chemically, simplifying the physical separation.

Column Chromatography Strategy

User Question: "What solvent system should I use? It runs too fast in Hexane/Ethyl Acetate."

Dr. Vance: Benzofurans are "grease-like" in polarity. Standard 10% EtOAc is far too strong. You must retard the elution to get separation from non-polar byproducts.

Stationary Phase Selection

-

Material: Silica Gel 60 (230–400 mesh).

-

Loading: 1:30 to 1:50 (ratio of compound to silica).

-

Neutralization (Optional): If your compound degrades (turns dark/tarry on silica), flush the column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes silica acidity.

Mobile Phase Gradient (Step-by-Step)

| Step | Solvent Composition | Volume (CV)* | Purpose |

| 1 | 100% Hexane (or Pentane) | 2–3 CV | Elutes extremely non-polar impurities (e.g., mineral oil, dimers). |

| 2 | 99:1 Hexane:EtOAc | 3–5 CV | Product Elution Zone. this compound usually elutes here. |

| 3 | 98:2 Hexane:EtOAc | 2–3 CV | Flushes tailing product. |

| 4 | 90:10 Hexane:EtOAc | 2 CV | Flushes remaining polar trash (discard). |

*CV = Column Volume

Pro-Tip: If using an automated flash system (e.g., Biotage/Teledyne), set the UV detection to 254 nm and 280 nm . Benzofurans have strong absorption in the UV region.

Troubleshooting & FAQs

Issue 1: The "Ghost" Yield Loss

Q: "I had a pure spot on TLC, but after the column and rotovap, my flask is nearly empty. Where did it go?"

A: You likely evaporated it. While the boiling point is ~197°C, this compound forms an azeotrope with solvents and has significant vapor pressure under vacuum.

-

Diagnosis: Smell the solvent trap. If it smells earthy/aromatic, you lost product.

-

Solution:

-

Stop evaporation when the volume is ~5 mL.

-

Transfer to a small vial.

-

Blow down the remaining solvent with a gentle stream of Nitrogen (

) gas rather than high vacuum.

-

Issue 2: Separation of Regioisomers (4-Me vs. 6-Me)

Q: "NMR shows a mixture of 4-methyl and 6-methyl isomers. The column didn't separate them."

A: This is the most difficult separation in benzofuran chemistry. Silica gel interacts primarily with the polar ether oxygen. Since both isomers have the oxygen in the same environment, their

Advanced Strategy: Silver Nitrate (

-

Preparation: Mix Silica Gel with a solution of 10%

in Acetonitrile. Rotovap to dryness (protect from light). -

Column: Run the column in the dark (wrap in foil).

-

Result: This often provides the necessary resolution (

) to separate isomers.

Issue 3: Co-elution with Starting Material

Q: "I skipped the NaOH wash and now my phenol is co-eluting."

A: Phenols tail significantly. If you are already running the column:

-

Emergency Fix: Switch the solvent immediately to 95:5 Hexane:DCM . DCM (Dichloromethane) often separates aromatic alcohols from ethers better than EtOAc does.

-

Next Time: Refer to the Chemical Filter protocol in Section 2.

Decision Logic for Impurities

Figure 2: Diagnostic logic for identifying and removing specific impurity classes.

References

-

PubChem. this compound (Compound).[1][2] National Library of Medicine. Accessed 2024.[1] [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans. (General methodology for cyclization and purification). [Link]

-

University of Rochester. Tips for Flash Column Chromatography. (General guide on silica acidity and neutralization). [Link]

-

The Good Scents Company. 2-methylbenzofuran Properties (Analogous physical property data for methylbenzofuran derivatives). [Link]

Sources

Technical Support Center: Functionalizing the Sterically Demanding 4-Position of Benzofuran

Topic: Overcoming Steric Hindrance at the 4-Position of Benzofuran Role: Senior Application Scientist Status: Active Support Guide (v2026.1)[1]

Executive Summary: The "Bay Region" Challenge

Functionalizing the C4 position of benzofuran is notoriously difficult due to the peri-interaction with the C3 position.[1] Unlike the C5, C6, or C7 positions, the C4 site sits in a "bay region" created by the fused furan ring.[1] Even a small substituent at C3 (or even the C3-H bond) creates a steric wall that blocks standard catalyst approach vectors.[1]

This guide provides three validated workflows to overcome this barrier:

-

High-Energy Cross-Coupling (for existing scaffolds).[1]

-

Directed C-H Activation (for late-stage functionalization).

-

De Novo Construction (for maximum density).

Diagnostic & Decision Matrix

Before selecting a protocol, diagnose your specific constraint using the decision tree below.

Figure 1: Strategic decision matrix for selecting the optimal C4-functionalization pathway based on substrate availability.

Troubleshooting & Protocols (Q&A Format)

Module A: Cross-Coupling on Pre-Formed Rings

Context: You have a 4-bromo or 4-iodobenzofuran, but Suzuki/Buchwald couplings are failing or low-yielding.

Q1: My Suzuki coupling at C4 stalls at 20% conversion. I see mostly starting material.[1] Why? A: This is a classic failure mode of Oxidative Addition .[1] The Pd(0) species cannot wedge itself between the C4-halogen bond due to the steric clash with the C3 substituent (or C3-H).[1] Standard ligands like PPh3 or dppf are too small to force the active species open, or form aggregates that are inactive.[1]

Protocol Fix: The "Bulky Phosphine" System Switch to dialkylbiarylphosphine ligands (Buchwald Ligands) which are designed to form highly active, monoligated Pd(0) species that are electron-rich enough to accelerate oxidative addition even in hindered environments.[1]

| Component | Recommendation | Mechanism |

| Ligand | XPhos or RuPhos | The bulky isopropyl/cyclohexyl groups protect the metal center while boosting electron density.[1] |

| Pre-catalyst | XPhos Pd G4 | Ensures 1:1 L:Pd ratio and rapid activation at mild temperatures.[1] |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous conditions often work better for hindered substrates than aqueous carbonate.[1] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | High boiling point allows for thermal drive (100°C) without decomposition.[1] |

Q2: I am seeing dehalogenation (reduction) instead of coupling.

A: This indicates Slow Transmetallation .[1] The boronic acid is not approaching the Pd-center fast enough, allowing

-

Fix: Switch to a Potassium Organotrifluoroborate (R-BF₃K) salt instead of a boronic acid. These are more nucleophilic and less prone to protodeboronation.[1]

Module B: C-H Activation (No Halogen Handle)

Context: You need to install a functional group at C4 directly from the C-H bond.[1]

Q3: Can I selectively borylate the C4 position using Ir-catalysis? A: Generally, No , unless you block other positions.[1] Standard Ir-catalyzed borylation is sterically governed and prefers the least hindered positions (typically C2 > C7 > C5/C6).[1] C4 is the most hindered.[1]

-

Exception: If C2 and C7 are blocked (e.g., with methyl groups), C4 activation becomes possible but requires a directing group (DG) at C3.[1]

Q4: How do I force the catalyst to C4? A: Use a Rhodium-Catalyzed Directed Approach . A directing group at C3 (like an amide or ketone) can "pull" the metal to the C4 position via a 5-membered metallacycle intermediate.[1]

Protocol: Rh(III)-Catalyzed C4-Alkylation

-

Substrate: 3-Acylbenzofuran.[1]

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[1]

-

Additive: AgSbF₆ (10 mol%) to generate the cationic active species.

-

Coupling Partner: Acrylate or alkene.[1]

-

Mechanism: The carbonyl oxygen at C3 coordinates to Rh, which then activates the proximal C4-H bond.[1]

Module C: De Novo Synthesis (The "Nuclear Option")

Context: The ring is too crowded. You cannot functionalize C4 because the C3 substituent knocks off the catalyst.[1]

Q5: Late-stage functionalization failed. How do I build this from scratch? A: The most robust method for highly substituted C4 benzofurans is the [3,3]-Sigmatropic Rearrangement strategy (Claisen type) or constructing the furan ring onto a pre-functionalized benzene.[1]

Protocol: The "Charge-Accelerated" Rearrangement (Kobayashi Method) This recent breakthrough allows for the synthesis of penta-substituted benzofurans where C4 is heavily crowded.[1]

-

Starting Material: 2,6-Disubstituted phenol (the C2/C6 substituents of the phenol become the C4/C6 substituents of the benzofuran).[1]

-

Activator: Trifluoroacetic anhydride (TFAA).[1]

-

Workflow:

-

Step 1: The phenol attacks the activated alkynyl sulfoxide.[1]

-

Step 2: A [3,3]-sigmatropic rearrangement occurs.[1]

-

Step 3: The Pummerer-type cyclization closes the furan ring.[1]

-

Result: The substituent originally at the phenol ortho-position "migrates" or is locked into the benzofuran C4 position without needing a metal catalyst to squeeze in.[1]

-

Figure 2: De novo synthesis pathway bypassing steric constraints via sigmatropic rearrangement.[1]

References

-

Kobayashi, A., Tabata, S., & Yoshida, S. (2024).[1][2] Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry.[1] [Link]

-

Kitano, T., et al. (2022).[1][3] Rhodium-Mediated Synthesis of C4-Substituted Benzofurans. ACS Omega.[1] [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Sources

Technical Support Center: 4-Methylbenzofuran Isolation & Purification

Topic: Troubleshooting Low Purity Issues in 4-Methylbenzofuran (4-MBF) Isolation CAS Registry Number: 5670-23-5 (Note: Distinct from 2-methylbenzofuran)

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Online System Message: “Purity is not just a number; it is a reflection of process control. Benzofurans are deceptively simple—stable in the bottle, but reactive on the column. Let’s diagnose your isolation failure.”

Module 1: Diagnostic Triage

User Issue: "My this compound is isolating with low purity (<95%) and turning yellow/red upon concentration."

Dr. Thorne: This is a classic signature of benzofuran instability. Unlike standard aromatics, the furan ring—specifically the C2=C3 double bond—is electron-rich and prone to acid-catalyzed polymerization and oxidation.

Use the table below to identify your specific failure mode based on your analytical data (HPLC/TLC/NMR).

| Symptom | Probable Cause | The "Why" (Mechanism) |

| Broad baseline hump / Gum formation | Acid-Catalyzed Polymerization | The C2=C3 bond acts as an enol ether equivalent. Acidic sites on silica gel initiate cationic polymerization, forming non-eluting oligomers (red/brown oils). |

| Sharp impurity peak (co-eluting) | Unreacted Phenolic Precursor | Starting materials (e.g., 2-hydroxy-6-methylacetaldehyde derivatives) often have similar R_f values and boiling points. |

| M+16 or M+32 peaks in MS | Oxidative Degradation | Benzofurans are susceptible to auto-oxidation at the C2/C3 position, especially under light/air exposure during slow evaporation. |

| Split methyl peak in NMR | Regioisomer Contamination | If synthesized from m-cresol derivatives, you may have a mixture of 4-methyl and 6-methyl isomers due to lack of regiocontrol. |

Module 2: Troubleshooting Guides (Q&A)

Q1: "I used standard silica gel flash chromatography, but my recovery was low and the product degraded. Why?"

A: Standard silica gel is slightly acidic (pH 6.0–6.5). For this compound, this is sufficient to trigger oligomerization on the column. You effectively built a reactor, not a separator.

The Fix: The "Buffered Silica" Protocol You must neutralize the acidic sites on the silica surface before loading your compound.

Protocol:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).

-

The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry.

-

Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-doped solvent.

-

Equilibration: Flush with 1 CV of pure eluent (no TEA) to remove bulk amine, leaving the silica surface neutralized.

-

Run: Load your sample. The TEA occupies the Lewis acid sites (Si-OH), preventing the benzofuran from binding and reacting.

Validation Check: Run a 2D-TLC. Spot your crude, run the plate, rotate 90°, and run again. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, the silica is degrading your compound.

Q2: "I have persistent phenolic starting material that won't separate by distillation. What now?"

A: this compound (BP ~197°C estimated) and its phenolic precursors often have overlapping boiling points. Fractional distillation is often futile and thermally stressful. You need a Chemical Wash strategy.[1]

The Fix: The "Claisen Alkali" Wash Leverage the acidity of the phenol (pKa ~10) vs. the neutrality of the benzofuran.

Protocol:

-

Dissolution: Dissolve the crude oil in a non-polar solvent (Pentane or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it can form emulsions with strong bases.

-

The Wash: Extract the organic layer 2x with cold 2M NaOH .

-

The Polish: Wash the organic layer 1x with Brine and 1x with Water.

-

Drying: Dry over K₂CO₃ (Potassium Carbonate). Do not use MgSO₄ or Na₂SO₄ if they are acidic; K₂CO₃ ensures a basic environment.

Q3: "How do I prevent the product from turning yellow during storage?"

A: The yellowing is an oxidation product (often a quinone methide-like structure or ring-opened species). This compound is not "shelf-stable" in air over long periods.

The Fix: Storage Hygiene

-

Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier and blankets the liquid better.

-

Stabilizer: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) if the downstream application permits.

-

Temperature: Store at -20°C.

Module 3: Visualized Workflows

Workflow 1: The Purification Decision Tree

Use this logic flow to select the correct isolation method based on your crude profile.

Caption: Decision matrix for selecting between chemical washing, distillation, and chromatography based on impurity profile.

Workflow 2: The "Buffered Silica" Mechanism

Visualizing why standard silica fails and how TEA protects the molecule.

Caption: Mechanistic comparison of acid-catalyzed degradation vs. amine-buffered protection on silica gel.

Module 4: Key Quantitative Data

| Property | Value | Notes |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Boiling Point | ~197–198°C | At 760 mmHg (Estimate based on 2-Me isomer [1]) |

| R_f (Hexanes) | ~0.4 – 0.6 | Highly dependent on silica activity.[4] |

| Storage Temp | -20°C | Essential to prevent oxidative gumming. |

| pKa (Conjugate Acid) | ~ -2 to -3 | Protonation occurs at C3; highly acidic conditions required. |

References

-

The Good Scents Company. 2-methyl benzofuran Properties (Proxy Data). Retrieved from [Link]

- Note: Used as a physicochemical proxy for boiling point estim

-

Rehan, M., et al. (2017).[5] "Regioselective 5-exo-trig Intramolecular Oxidative Cyclization of ortho-Cinnamyl Phenols." The Journal of Organic Chemistry, 82(7), 3411-3424.

- Context: Describes oxidative cyclization mechanisms relevant to benzofuran synthesis.

-

[Link]

-

Organic Chemistry Portal.Synthesis of Benzofurans.

- Context: General methodologies and acid-sensitivity warnings.

-

[Link]

-

PubChem.this compound Compound Summary.

- Context: Identific

-

[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. vdoc.pub [vdoc.pub]

- 5. Benzofuran synthesis [organic-chemistry.org]

Storage conditions to ensure long-term stability of 4-Methylbenzofuran

Compound: 4-Methylbenzofuran CAS: 17059-52-8 (Note: Isomers like 2-methylbenzofuran are common; this guide applies to the general alkyl-benzofuran class regarding stability).[1] Physical State: Colorless to pale yellow liquid at room temperature.[1]

Module 1: Core Storage Parameters (The "Golden Rules")

This section defines the non-negotiable environmental conditions required to maintain chemical purity (>98%) over extended periods.

Q: What is the absolute best temperature for long-term storage?

A: For storage exceeding 3 months, -20°C is required. [1]

-

The Science: this compound is an electron-rich heterocycle.[1] While stable at room temperature for short periods, the furan ring is susceptible to slow auto-oxidation and polymerization.[1] According to the Arrhenius equation, lowering the temperature from 25°C to -20°C significantly reduces the kinetic rate of these degradation reactions.[1]

-

Short-term (Working Stock): 2°C to 8°C (Refrigerator) is acceptable for active use within 30 days.[1]

Q: Is an inert atmosphere strictly necessary?

A: Yes. Air exposure is the primary cause of degradation. [1]

-

The Mechanism: Oxygen attacks the C2-C3 double bond of the furan ring, leading to the formation of peroxides and epoxides.[1] These intermediates are unstable and can trigger a radical chain reaction, resulting in polymerization (gum formation) or ring-opening to form phenolic aldehydes.[1]

-

Recommendation: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred as it is heavier than air and provides a better "blanket" over the liquid surface in the vial.[1]

Q: Can I store it in clear glass vials?

A: No. Use Amber borosilicate glass.

-

The Reason: Benzofuran derivatives absorb UV light, which can act as a radical initiator.[1] Light exposure accelerates the yellowing (oxidation) process even if the sample is kept cool.[1]

Module 2: Data & Specifications

Physical Properties vs. Storage Requirements

| Parameter | Value / Characteristic | Storage Implication |

| Physical State | Liquid | Store upright to prevent cap corrosion.[1] |

| Boiling Point | ~197°C | Moderate volatility; cap tightness is critical.[1] |

| Reactivity | Polymerizes with acid/oxidizers | Do not store near mineral acids or peroxides.[1] |

| Hygroscopicity | Low, but moisture promotes acidity | Store with desiccant in secondary containment.[1] |

| Flash Point | ~67-75°C | Combustible. Store in explosion-proof freezers.[1] |

Module 3: Troubleshooting Degradation

Use this guide to diagnose the quality of your reagent before starting an experiment.

Q: My sample has turned from colorless to yellow/brown. Is it still usable?

A: Proceed with caution.

-

Diagnosis: Yellowing indicates the formation of quinoid-like oxidation byproducts or early-stage oligomers.[1]

-

Action:

Q: There is a viscous gum or solid precipitate at the bottom of the vial.

A: Discard immediately.

-

Diagnosis: This is polymerization .[1][2] The furan rings have cross-linked.[1] This reaction is irreversible and autocatalytic (the presence of polymer speeds up further polymerization).[1]

-

Cause: Likely stored at Room Temperature (RT) without an inert gas blanket, or introduced to a trace acid source.[1]

Q: The volume has decreased significantly, but the cap is on.

A: Evaporation/Sublimation.

-

Diagnosis: this compound has moderate volatility.[1] Standard screw caps often loosen at -20°C due to differential thermal contraction between the plastic cap and glass vial.[1]

-

Prevention: Parafilm® is insufficient for long-term storage.[1] Use Teflon-lined caps and wrap the neck with electrical tape or use a heat-shrink band for storage >6 months.[1]

Module 4: Visualization of Chemical Integrity

Degradation Pathways

The following diagram illustrates why oxygen and light are the enemies of this compound.

Figure 1: Mechanistic pathway of benzofuran degradation showing the transition from stable liquid to unusable polymer or oxidized byproducts.[1][3][4][5]

Module 5: Handling Protocol (The "Inert Aliquot" System)

Scenario: You have received a 5g bottle, but you only need 50mg per experiment. Risk: Opening the main bottle repeatedly introduces oxygen and moisture, degrading the remaining 4.95g.[1]

Protocol: Inert Gas Aliquoting

Prerequisites:

-

Nitrogen or Argon source (Tank or Balloon).[1]

-

Glass vials (2mL or 4mL) with Teflon-lined caps.[1]

-

Glass syringe (Plastic syringes can sometimes leach plasticizers into organic solvents).[1]

Step-by-Step:

-

Equilibrate: Allow the main bottle to warm to room temperature before opening. (Opening a cold bottle causes atmospheric moisture to condense inside the liquid).[1]

-

Purge Vials: Flush your empty storage vials with inert gas for 10 seconds.

-

Transfer:

-

Seal: Cap tightly. Wrap the cap/neck junction with Parafilm or tape.[1]

-

Store: Place aliquots in a secondary container (Ziploc with desiccant) and freeze at -20°C.

-

Usage: Thaw one aliquot at a time. Discard the remainder of that specific aliquot after the experiment; do not re-freeze.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20263, 2-Methylbenzofuran (Isomer Analog).[1] Retrieved from [Link][1]

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.[1] Elsevier Science.[1] (General reference for reactivity of furan ring systems toward oxidation).

Sources

Validation & Comparative

1H NMR spectral analysis of 4-Methylbenzofuran vs 5-Methylbenzofuran

This guide outlines the comparative 1H NMR spectral analysis of 4-Methylbenzofuran and 5-Methylbenzofuran . It is designed for researchers requiring definitive structural assignment of these regioisomers, which often co-elute in synthesis and possess similar retention times.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Introduction & Structural Context

Benzofuran derivatives are ubiquitous pharmacophores in drug discovery (e.g., amiodarone, dronedarone). The differentiation between 4- and 5-substituted benzofurans is critical because the position of the methyl group significantly alters the electronic environment of the furan ring and the steric profile of the binding motif.

While Mass Spectrometry (MS) often fails to distinguish these isomers (identical

Structural Numbering

To interpret the spectra, we must first establish the IUPAC numbering system.

Figure 1: IUPAC numbering of the benzofuran core. The critical distinction lies in the substitution at C4 (ortho to bridgehead) vs. C5 (meta to bridgehead).

Theoretical Basis of Differentiation

The primary differentiator is the coupling pattern (splitting) of the protons remaining on the benzene ring.

This compound (Contiguous Spin System)

-

Substitution: Methyl at C4.

-

Remaining Protons: H5, H6, H7.

-

Coupling Network: H5 is ortho to H6; H6 is ortho to H7.

-

Result: A contiguous ABC (or AMX) spin system.

-

H6: Appears as a Triplet (or doublet of doublets,

) due to two large ortho couplings ( -

H5 & H7: Appear as Doublets (ortho coupling).

-

-

Key Indicator: Absence of a singlet in the aromatic region.

5-Methylbenzofuran (Isolated Spin System)

-

Substitution: Methyl at C5.

-

Remaining Protons: H4, H6, H7.

-

Coupling Network:

-

H6 and H7 are ortho to each other (

Hz). -

H4 is isolated from H6/H7 by the methyl group at C5.

-

-

Result:

-

H4: Appears as a Singlet (broadened by small meta-coupling

Hz and allylic coupling to Me). -

H6 & H7: Appear as an AB system (two doublets).

-

-

Key Indicator: Presence of a distinct singlet (H4) at

ppm.

Experimental Protocol

To reproduce the data below, follow this standardized acquisition workflow.

Sample Preparation:

-

Solvent: Dissolve 5–10 mg of analyte in 0.6 mL CDCl₃ (Chloroform-d, 99.8% D).

-

Note: CDCl₃ is preferred over DMSO-d6 for benzofurans to prevent solvent overlap with the aromatic region and to maximize resolution of fine coupling.

-

-

Reference: Ensure TMS (Tetramethylsilane) is present as internal reference (

ppm).[1][2] -

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Recommended):

-

Frequency: 400 MHz or higher (600 MHz preferred for resolving meta-couplings).

-

Pulse Sequence: Standard 1H zg30.

-

Scans (NS): 16–64 (depending on concentration).

-

Relaxation Delay (D1):

s (Ensure quantitative integration of methyl singlets). -

Acquisition Time (AQ):

s to resolve small couplings (

Comparative Data Analysis

The following table summarizes the chemical shifts (

Data Summary Table

| Feature | This compound | 5-Methylbenzofuran | Differentiation Logic |

| Methyl Signal | 4-Me is often slightly deshielded due to peri-interaction with H3/O1 ring current. | ||

| H2 (Furan) | Indistinguishable. | ||

| H3 (Furan) | 4-Me may show fine "zig-zag" coupling to Me-4. | ||

| H4 (Benzene) | Substituted (No Signal) | PRIMARY DIAGNOSTIC: 5-Me shows an H4 Singlet . | |

| H5 (Benzene) | Substituted (No Signal) | 4-Me shows H5 as a doublet. | |

| H6 (Benzene) | 4-Me H6 is a triplet (two ortho neighbors). 5-Me H6 is a doublet (one ortho neighbor). | ||

| H7 (Benzene) | Indistinguishable (both are doublets). |

Detailed Spectral Interpretation

Scenario A: The "Singlet" Test (5-Methylbenzofuran)

In the 5-methyl isomer, the proton at position 4 (H4) is physically separated from the other aromatic protons (H6, H7) by the methyl group at C5.

-

Observation: Look for a sharp signal around 7.3–7.4 ppm that integrates to 1H and appears as a singlet or a finely split doublet (

Hz). -

Mechanism: Lack of an ortho-neighbor prevents large splitting (

Hz).

Scenario B: The "Contiguous Multiplet" (this compound)

In the 4-methyl isomer, the protons H5, H6, and H7 form a continuous chain.

-

Observation: Look for a signal around 7.2 ppm (H6) that appears as a triplet (or apparent triplet).

-

Mechanism: H6 couples to both H5 and H7 with similar ortho-coupling constants (

Hz), collapsing the signal into a triplet

Decision Logic (Flowchart)

Use this logic flow to assign your unknown sample.

Figure 2: Spectral decision tree for distinguishing benzofuran methyl-isomers.

Advanced Verification: NOE Experiments

If 1D NMR is ambiguous due to peak overlap, a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment provides absolute confirmation.

-

Experiment: Irradiate the Methyl group signal (

ppm). -

4-Methyl Response: You will observe NOE enhancement of H3 (furan ring) and H5 (benzene ring). The proximity of Me-4 to H3 is a unique spatial feature of the 4-isomer.

-

5-Methyl Response: You will observe NOE enhancement of H4 and H6 . No enhancement of H3 will be observed.

References

-

Black, P. J., & Heffernan, M. L. (1965). The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Australian Journal of Chemistry, 18(3), 353-361. Link

-

AIST Spectral Database (SDBS). (2023). SDBS No. 2736 (Benzofuran derivatives). National Institute of Advanced Industrial Science and Technology. Link

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings.[3] University of Wisconsin-Madison.[3] Link

Sources

Publish Comparison Guide: Retention Times of Methylbenzofuran Isomers in HPLC

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for methylbenzofuran isomers and their derivatives. It focuses on the separation of 3-methylbenzofuran-2-carboxylic acid (3MBCA) and its process-related impurities as a primary case study, while addressing the broader challenges of separating positional isomers like 2-methylbenzofuran and 3-methylbenzofuran .

Executive Summary

Methylbenzofurans are critical intermediates in the synthesis of pharmaceuticals (e.g., anti-tumor agents, matrix metalloproteinase inhibitors) and environmental markers in fossil fuels. Separating their positional isomers is analytically challenging due to their identical molecular weight and similar hydrophobicity.

This guide compares the retention performance of methylbenzofuran derivatives on C18 (Octadecyl) stationary phases versus specialized alternative phases. We present experimental data demonstrating that while standard C18 columns can separate functionalized derivatives (acids, amides, nitriles) based on polarity, separating the core alkyl-isomers often requires leveraging shape selectivity or

Introduction: The Isomer Challenge

The separation of methylbenzofuran isomers (e.g., 2-methylbenzofuran vs. 3-methylbenzofuran) relies on subtle differences in their molecular geometry and electronic distribution.

-

2-Methylbenzofuran: The methyl group is at the C2 position, creating a more linear, planar structure.

-

3-Methylbenzofuran: The methyl group at C3 introduces a "kink," reducing planarity and effective surface area for hydrophobic interaction.

In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by hydrophobicity. However, for structural isomers with similar

Experimental Protocols

Protocol A: Separation of Functionalized Methylbenzofurans (Standard C18)

This protocol, validated for 3-methylbenzofuran-2-carboxylic acid (3MBCA) , demonstrates the separation of a methylbenzofuran core with varying functional groups.

-

Column: Agilent Zorbax SB-C18 (250

4.6 mm, 3.5 µm) -

Mobile Phase A: 0.8 g Ammonium Acetate in 1000 mL water (pH adjusted to 3.4 with Acetic Acid)

-

Mobile Phase B: Acetonitrile (ACN)[1]

-

Gradient Program:

-

0-25 min: Linear gradient 40% B

75% B

-

-

Flow Rate: 0.9 mL/min[1]

-

Detection: UV at 240 nm[1]

-

Temperature: 35°C

Protocol B: Separation of Positional Isomers (Specialized Phase Strategy)

For non-functionalized isomers (e.g., 2-methyl vs. 3-methyl), a standard C18 often results in co-elution. A Phenyl-Hexyl or Biphenyl column is recommended to leverage

-

Column: Phenyl-Hexyl (150

4.6 mm, 3 µm) -

Mobile Phase: Isocratic Methanol/Water (70:30 v/v)

-

Flow Rate: 1.0 mL/min[2]

-

Mechanism: The

-electrons of the stationary phase interact differentially with the electron-rich furan ring, enhancing selectivity based on the electron-donating effects of the methyl group position.

Results & Discussion

Case Study: Retention Times of 3-Methylbenzofuran Derivatives

The following data illustrates how functional group polarity overrides the isomeric effect on a C18 column. The elution order follows the principle of Polarity-Driven Elution (most polar elutes first).

| Compound Name | Structure Type | Functional Group | Retention Time ( | Relative Retention ( | Mechanism |

| Impurity C | 3-Methylbenzofuran-2-carboxamide | Amide (-CONH | 4.39 min | 0.81 | High Polarity (H-bonding) |

| 3MBCA | 3-Methylbenzofuran-2-carboxylic acid | Acid (-COOH) | 5.42 min | 1.00 | Ionizable, pH dependent |

| Impurity A | 1-(2-hydroxyphenyl) ethanone | Ring-Opened Precursor | 10.33 min | 1.91 | Moderate Hydrophobicity |

| Impurity B | 3-Methylbenzofuran-2-carbonitrile | Nitrile (-CN) | 22.69 min | 4.19 | High Hydrophobicity (Dipole) |

Analysis:

The Amide (Impurity C) elutes first due to its ability to form strong hydrogen bonds with the aqueous mobile phase. The Nitrile (Impurity B) is significantly more retained (

Theoretical Comparison: 2-Methyl vs. 3-Methylbenzofuran

Without strong polar functional groups, the separation of the parent isomers on C18 is governed by Shape Selectivity :

-

2-Methylbenzofuran: More planar. It can penetrate deeper into the C18 alkyl chains, resulting in longer retention times .

-

3-Methylbenzofuran: The C3-methyl group creates steric hindrance (non-planarity), preventing deep intercalation into the stationary phase. It typically elutes earlier than the 2-isomer on high-density C18 columns.

Note: On Phenyl-Hexyl columns, this order may reverse depending on the specific

Visualizations

Figure 1: HPLC Workflow for Methylbenzofuran Analysis

The following diagram outlines the critical steps for ensuring reproducible retention times, highlighting the "Self-Validating" system suitability check.

Caption: Workflow ensuring data integrity. The System Suitability step is critical for validating column performance before analyzing unknown isomer mixtures.

Figure 2: Separation Mechanism (Shape Selectivity vs. Polarity)

This diagram illustrates why different methylbenzofurans separate differently on C18 versus Phenyl phases.

Caption: Mechanistic pathways for separation. Functionalized derivatives separate by polarity (C18), while core isomers require shape or

Conclusion & Recommendations

For researchers analyzing functionalized methylbenzofurans (e.g., metabolites, synthesis intermediates), a standard C18 column with an acidic buffer/ACN gradient is highly effective, providing clear resolution based on polarity (Acid < Amide < Nitrile).

However, for the separation of core positional isomers (2-methyl vs. 3-methylbenzofuran), we recommend:

-

Stationary Phase: Switch to Phenyl-Hexyl or Biphenyl phases to exploit

selectivity. -

Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier to enhance

-interactions. -

Validation: Always use a pure standard of each isomer to establish retention times, as elution order can shift with column aging and temperature.

References

-

Patel, K. M., et al. (2016).[1] Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research.

-

BenchChem. (2025).[3] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.

-

Yan, Z., et al. (2012). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry.

-

Mac-Mod Analytical.

Sources

IR spectroscopy characteristic peaks for 4-Methylbenzofuran identification

IR Spectroscopy Characteristic Peaks for 4-Methylbenzofuran Identification

Executive Summary

Objective: To provide a definitive spectroscopic guide for identifying this compound (CAS: 5503-91-3) and distinguishing it from its structural isomers (e.g., 5-methyl, 2-methyl analogs) using Fourier Transform Infrared (FTIR) spectroscopy.

Core Insight: The identification of this compound relies on two critical spectral signatures:

-

The Furanic C-H Stretch: The presence of the C2-H stretching vibration (absent in 2-substituted isomers).

-

The Substitution Pattern (OOP Bending): The specific out-of-plane (OOP) bending vibrations of the benzene ring protons, which correspond to a 1,2,3-trisubstituted aromatic system (three adjacent hydrogens).

Fundamentals of Benzofuran Vibrational Modes

Understanding the molecular geometry is essential for interpreting the spectrum. This compound consists of a benzene ring fused to a furan ring, with a methyl group at position 4.

-

Furan Ring: Contributes high-frequency C-H stretches (>3100 cm⁻¹) and characteristic ring breathing modes (~1000–1250 cm⁻¹).

-

Benzene Ring: The methyl substitution at C4 leaves protons at C5, C6, and C7. This creates a "3-adjacent hydrogen" system, which is distinct from the "2-adjacent + 1-isolated" pattern seen in 5-methyl or 6-methyl isomers.

Characteristic Peaks: this compound[1]

The following table synthesizes characteristic bands based on 1,2,3-trisubstituted benzene derivatives and benzofuran skeletal vibrations.

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Value |

| Furan C-H | Stretching (α-H at C2) | 3120 – 3160 | High. Confirms C2 is unsubstituted (distinguishes from 2-methylbenzofuran). |

| Aromatic C-H | Stretching (sp²) | 3030 – 3080 | Medium. Typical for all aromatic compounds. |

| Methyl C-H | Stretching (sp³, asym/sym) | 2920 – 2960 / 2850 – 2870 | Medium. Confirms presence of alkyl group.[1][2] |

| Ring C=C | Skeletal Vibrations | 1580 – 1610 / 1450 – 1480 | Medium. "Benzofuran breathing" modes.[3] |

| C-O-C | Ether Asymmetric Stretch | 1250 – 1270 | High. Characteristic of the furan ring oxygen linkage. |

| Aromatic C-H | Out-of-Plane (OOP) Bending | 760 – 790 (Strong) | Critical. Diagnostic for 3 adjacent aromatic protons (H5, H6, H7). |

| Ring Deformation | OOP Ring Bend | 690 – 720 | Supporting evidence for the substitution pattern. |

Comparative Analysis: Distinguishing Isomers

The primary challenge in drug development and synthesis is distinguishing the target 4-isomer from common byproducts like 5-methylbenzofuran or 2-methylbenzofuran.

Scenario A: 4-Methyl vs. 5-Methylbenzofuran

-

4-Methyl (3 Adjacent H): Shows a simplified OOP pattern with a dominant band near 760–780 cm⁻¹ .

-

5-Methyl (2 Adjacent H + 1 Isolated H): Shows a more complex OOP region. Look for two distinct bands: one for the isolated proton (~860–900 cm⁻¹) and one for the adjacent pair (~800–860 cm⁻¹).

Scenario B: 4-Methyl vs. 2-Methylbenzofuran

-

4-Methyl: The C2-H stretch (~3140 cm⁻¹) is PRESENT .

-

2-Methyl: The C2-H stretch is ABSENT (replaced by a methyl group).

Comparative Data Table

| Feature | This compound | 5-Methylbenzofuran | 2-Methylbenzofuran |

| Substitution Pattern | 3 Adjacent H (5,6,[4]7) | 2 Adj (6,7) + 1 Iso (4) | 4 Adjacent H (4,5,6,7) |

| Key OOP Band (cm⁻¹) | ~760–780 (Strong) | ~810 & ~880 | ~740–750 (Strong) |

| C2-H Stretch (>3100) | Present | Present | Absent |

Experimental Protocol: ATR-FTIR Acquisition

To ensure data integrity and reproducibility, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for liquid/oil benzofurans to avoid moisture interference and pathlength inconsistencies.

-

System Validation:

-

Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

-

Verify the noise level at 2000–2200 cm⁻¹ is <0.1% T.

-

-

Sample Application:

-

Place 10–20 µL of neat this compound on the Diamond/ZnSe crystal.

-

Ensure full coverage of the active area.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: 64 scans (improves Signal-to-Noise ratio).

-